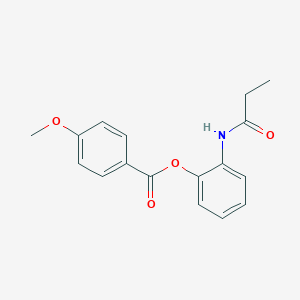
2-(propionylamino)phenyl 4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(propionylamino)phenyl 4-methoxybenzoate is an organic compound with the molecular formula C17H17NO4. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propanoylamino group attached to a phenyl ring and a methoxybenzoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propionylamino)phenyl 4-methoxybenzoate typically involves the reaction of 2-aminophenol with propanoyl chloride to form 2-(propanoylamino)phenol. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
化学反应分析
Types of Reactions
2-(propionylamino)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-(propionylamino)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(propionylamino)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-Methoxybenzoic acid phenyl ester: Similar structure but lacks the propanoylamino group.
2-(Propanoylamino)phenyl 2-methoxybenzoate: Similar structure but with a different position of the methoxy group.
Uniqueness
2-(propionylamino)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the propanoylamino and methoxybenzoate moieties allows for versatile reactivity and potential therapeutic applications.
属性
分子式 |
C17H17NO4 |
|---|---|
分子量 |
299.32g/mol |
IUPAC 名称 |
[2-(propanoylamino)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C17H17NO4/c1-3-16(19)18-14-6-4-5-7-15(14)22-17(20)12-8-10-13(21-2)11-9-12/h4-11H,3H2,1-2H3,(H,18,19) |
InChI 键 |
IKOCRHRHTUARMJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC |
规范 SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















